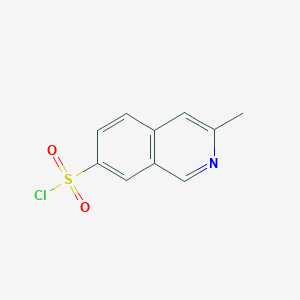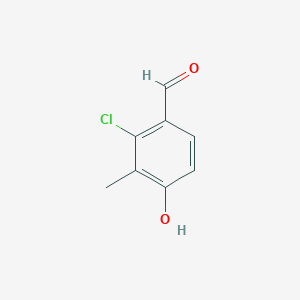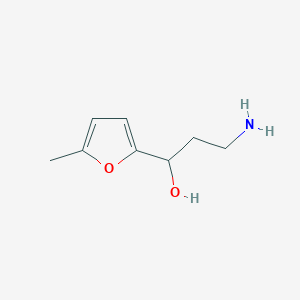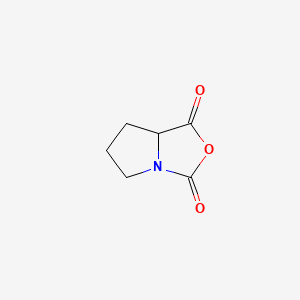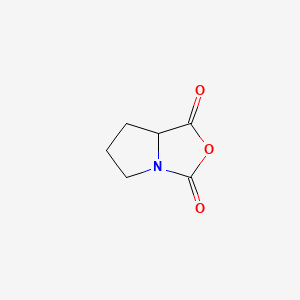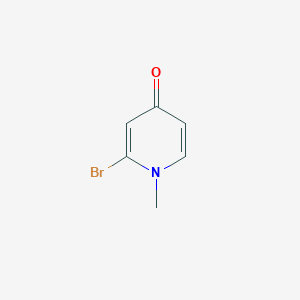
2-Bromo-1-methylpyridin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-methylpyridin-4(1H)-one is an organic compound with the molecular formula C6H6BrNO It is a derivative of pyridinone, where a bromine atom is substituted at the second position and a methyl group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-methylpyridin-4(1H)-one typically involves the bromination of 1-methylpyridin-4(1H)-one. One common method is as follows:
Starting Material: 1-Methylpyridin-4(1H)-one.
Brominating Agent: Bromine (Br2) or N-bromosuccinimide (NBS).
Solvent: Acetic acid or dichloromethane.
Reaction Conditions: The reaction is usually carried out at room temperature or slightly elevated temperatures.
The reaction proceeds via electrophilic aromatic substitution, where the bromine atom is introduced at the second position of the pyridinone ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure better control over reaction conditions and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-methylpyridin-4(1H)-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to 1-methylpyridin-4(1H)-one using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidation can lead to the formation of this compound N-oxide using oxidizing agents like hydrogen peroxide (H2O2).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Hydrogen peroxide (H2O2) in acetic acid.
Major Products
Nucleophilic Substitution: Products depend on the nucleophile used, e.g., 2-azido-1-methylpyridin-4(1H)-one.
Reduction: 1-Methylpyridin-4(1H)-one.
Oxidation: this compound N-oxide.
Scientific Research Applications
Chemistry
2-Bromo-1-methylpyridin-4(1H)-one is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of heterocyclic compounds and pharmaceuticals.
Biology
In biological research, this compound can be used to study the effects of brominated pyridinones on biological systems. It may serve as a precursor for the synthesis of bioactive molecules.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of drugs targeting specific enzymes or receptors. Its derivatives may exhibit antimicrobial, antiviral, or anticancer properties.
Industry
In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and polymers. Its reactivity makes it a valuable intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 2-Bromo-1-methylpyridin-4(1H)-one depends on its specific application. In medicinal chemistry, its activity may involve the inhibition of enzymes or interaction with specific receptors. The bromine atom can enhance the compound’s binding affinity to biological targets, while the pyridinone ring can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1-methylpyridin-4(1H)-one: Similar structure with a chlorine atom instead of bromine.
2-Iodo-1-methylpyridin-4(1H)-one: Similar structure with an iodine atom instead of bromine.
1-Methylpyridin-4(1H)-one: Lacks the halogen substitution.
Uniqueness
2-Bromo-1-methylpyridin-4(1H)-one is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine is larger and more polarizable than chlorine, which can affect the compound’s interactions with other molecules. This makes it distinct from its chloro and iodo analogs, potentially offering different reactivity and selectivity in chemical reactions and biological systems.
Properties
Molecular Formula |
C6H6BrNO |
|---|---|
Molecular Weight |
188.02 g/mol |
IUPAC Name |
2-bromo-1-methylpyridin-4-one |
InChI |
InChI=1S/C6H6BrNO/c1-8-3-2-5(9)4-6(8)7/h2-4H,1H3 |
InChI Key |
CBMDWISCAGVICO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=O)C=C1Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-6-oxo-6-phenylmethoxyhexanoic acid](/img/structure/B12091666.png)
